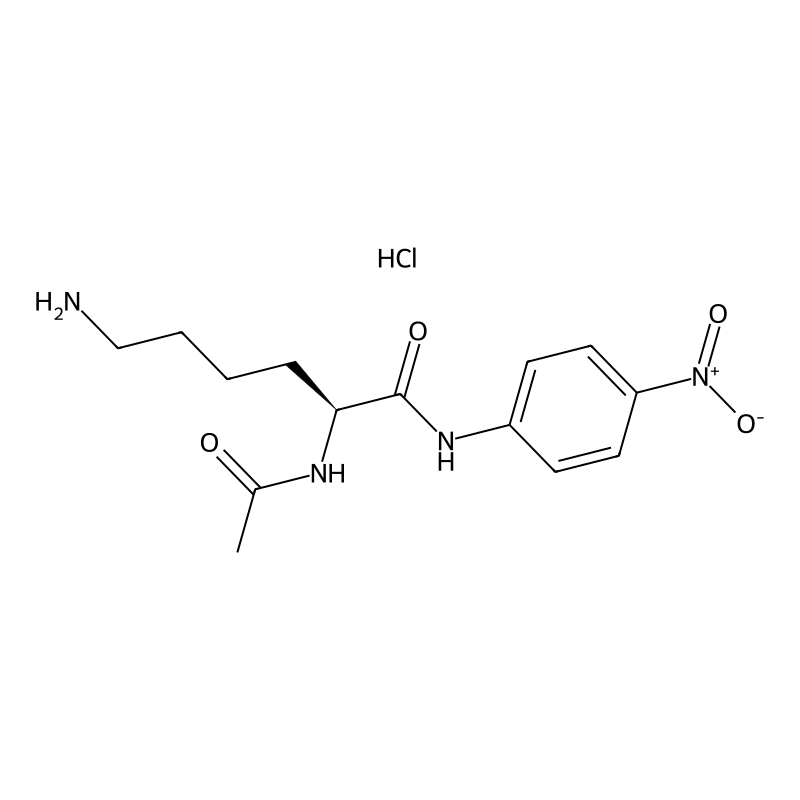

N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Substrate for Enzymatic Assays

Na-Ac-L-Lys-pNA-HCl acts as a substrate for enzymes known as lysine aminopeptidases and various proteinases []. These enzymes cleave peptide bonds, breaking down proteins into smaller components. By using Na-Ac-L-Lys-pNA-HCl as a substrate, researchers can study the activity, specificity, and kinetics of these enzymes. The structure of the molecule includes an L-lysine amino acid attached to a p-nitroaniline (pNA) chromophore through an amide bond. Lysine aminopeptidases and proteinases specifically target this amide bond, cleaving it and releasing the pNA moiety [].

Chromogenic Reagent for Enzyme Detection and Quantification

The presence of the pNA group in Na-Ac-L-Lys-pNA-HCl makes it a chromogenic reagent. When the enzyme cleaves the amide bond, it releases the pNA, which is colorless in its uncleaved form. However, the free pNA exhibits a yellow color in solution []. This color change allows researchers to easily monitor the enzymatic reaction. The intensity of the yellow color is directly proportional to the amount of pNA released, which in turn correlates to the enzyme activity. By measuring the absorbance of the solution at a specific wavelength using a spectrophotometer, researchers can quantify the enzymatic activity and assess enzyme function [].

N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride is a synthetic compound characterized by the molecular formula and a molecular weight of approximately 320.80 g/mol. This compound consists of an acetylated lysine residue linked to a p-nitroanilide group, which imparts unique chemical properties and biological activities. It is commonly utilized in biochemical research, particularly in proteomics and enzyme assays, due to its ability to act as a substrate for various enzymes.

N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride exhibits notable biological activities, primarily as a substrate for serine proteases and other enzymes involved in protein metabolism. Its ability to release p-nitroaniline upon enzymatic action allows researchers to quantify enzyme activity effectively. Additionally, this compound has been studied for its potential implications in cellular signaling pathways related to lysine acetylation, which plays a crucial role in gene expression and protein function.

The synthesis of N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride typically involves the following steps:

- Acetylation of L-lysine: L-lysine is reacted with acetic anhydride or acetyl chloride to form N-alpha-acetyl-L-lysine.

- Formation of the p-nitroanilide: The acetylated lysine is then coupled with p-nitroaniline under appropriate conditions (e.g., using coupling agents like EDC or DCC) to form the final product.

- Hydrochloride salt formation: The product is treated with hydrochloric acid to yield the hydrochloride salt form, enhancing its solubility and stability.

N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride has diverse applications, including:

- Enzyme assays: Used as a substrate for measuring the activity of serine proteases and other enzymes.

- Proteomics research: Assists in studying protein modifications such as acetylation.

- Biochemical assays: Serves as a model compound in various biochemical experiments due to its well-defined reactivity.

Studies on the interactions of N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride have focused on its binding affinity with different enzymes. For instance, it has been shown to interact effectively with serine proteases, which cleave peptide bonds adjacent to lysine residues. These interactions can be quantified using spectrophotometric methods that measure the release of p-nitroaniline, providing insights into enzyme kinetics and mechanisms.

Several compounds exhibit structural or functional similarities to N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride. Below are some comparable compounds:

N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride stands out due to its specific application in protease assays and its unique ability to provide quantitative data through spectrophotometric analysis, differentiating it from other similar compounds that may not offer such versatility.